![molecular formula C11H13N3O2 B1489254 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 1368258-01-8](/img/structure/B1489254.png)
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Beschreibung
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a bicyclic heteroaromatic compound featuring an imidazo[1,2-b]pyrazole core substituted with a cyclopentyl group at the 1-position and a carboxylic acid moiety at the 7-position. The imidazo[1,2-b]pyrazole system is known for its electron-rich structure, enabling interactions with biological targets such as kinases and inflammation-related enzymes . The cyclopentyl substituent contributes to enhanced lipophilicity and steric bulk, which may influence pharmacokinetic properties like membrane permeability and metabolic stability .
Eigenschaften
IUPAC Name |
1-cyclopentylimidazo[1,2-b]pyrazole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11(16)9-7-12-14-6-5-13(10(9)14)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHUZMNIZCMZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=C(C=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization and Core Formation
The imidazo[1,2-b]pyrazole core is formed by cyclization reactions involving suitable precursors such as 1,2-diaminopyrazoles or related intermediates. The cyclization is typically promoted under controlled temperature conditions (80–120°C) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), which facilitate nucleophilic substitution and ring closure.
Introduction of the Cyclopentyl Group
The cyclopentyl substituent at the 1-position can be introduced via:
- Alkylation reactions using cyclopentyl halides under basic conditions.
- Cross-coupling reactions such as Suzuki-Miyaura coupling employing cyclopentylboronic acid derivatives and halogenated imidazo[1,2-b]pyrazole intermediates.
These methods require careful optimization of catalysts (e.g., palladium-based catalysts) and reaction conditions to achieve high regioselectivity and yield.
Installation of the Carboxylic Acid Group
The carboxylic acid group at the 7-position is typically introduced by:
- Regioselective metalation of the heterocyclic ring using TMP-based bases followed by quenching with electrophilic carbon dioxide sources (e.g., dry ice or CO2 gas).
- Alternatively, oxidation of methyl or aldehyde precursors at the 7-position to carboxylic acid functionality using oxidizing agents such as potassium permanganate or chromium trioxide.
Reaction Conditions and Optimization
Step | Reagents/Conditions | Notes |
---|---|---|
Cyclization | Precursors, DMF or THF, 80–120°C | Promotes imidazo[1,2-b]pyrazole ring closure |
Bromine-magnesium exchange | Br-substituted precursor, Mg reagent, TMP base | Enables regioselective metalation |
Alkylation/Cross-coupling | Cyclopentyl halide or boronic acid, Pd catalyst | Introduces cyclopentyl substituent |
Carboxylation | CO2 gas or dry ice, low temperature | Forms carboxylic acid group |
Oxidation (alternative) | KMnO4, CrO3, or other oxidants | Converts methyl/aldehyde to acid |
Purification and Characterization
Post-synthesis, purification is typically achieved by recrystallization or chromatographic techniques (e.g., column chromatography) to obtain the compound with purity exceeding 95%. Characterization involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
- High-Resolution Mass Spectrometry (HRMS)
- X-ray crystallography for absolute configuration and structure confirmation
Summary Table of Preparation Methods
Method Aspect | Description | Advantages | Challenges |
---|---|---|---|
Cyclization | Ring closure of precursors in polar solvents at elevated temperatures | Efficient core formation | Requires precise temperature control |
Bromine-magnesium exchange | Regioselective metalation using TMP-bases | High regioselectivity | Sensitive to moisture and air |
Alkylation/Cross-coupling | Introduction of cyclopentyl group via Pd-catalyzed coupling or alkylation | Versatile substitution | Catalyst cost and optimization |
Carboxylation | Quenching organometallic intermediates with CO2 or oxidation of precursors | Direct acid installation | Control of regioselectivity |
Catalyst-free CDC (potential) | AcOH and O2-promoted cross-dehydrogenative coupling (green chemistry approach) | Environmentally friendly | Applicability to this compound not yet established |
Analyse Chemischer Reaktionen
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Researchers investigate its role in modulating biological pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyrazole core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The cyclopentyl group and carboxylic acid functionality contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid and its analogs:
Structural and Electronic Effects
- Cyclopentyl vs. Aryl Substituents: The cyclopentyl group in the target compound introduces greater conformational rigidity compared to the 4-fluorophenyl group in 8a .
- Carboxylic Acid Position : All analogs retain the carboxylic acid at the 7-position, critical for hydrogen bonding with target proteins. For example, 8a showed moderate yields (53%) and NMR-confirmed regioselectivity, suggesting synthetic feasibility for the cyclopentyl variant .
Biologische Aktivität
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that has gained significant attention in pharmaceutical research due to its diverse biological activities. This compound belongs to the imidazo[1,2-b]pyrazole class, known for its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its unique structure allows for various interactions with biological targets, enhancing its solubility and bioavailability compared to other similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate their activity, leading to various therapeutic effects. Key mechanisms include:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation: It may bind to receptors that play crucial roles in cell signaling and proliferation.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity: Demonstrated effectiveness against a range of bacterial strains.
- Anticancer Activity: Induces apoptosis in cancer cell lines such as HL-60 cells through caspase-dependent pathways.
- Anti-inflammatory Effects: Exhibits potential in reducing inflammation by inhibiting specific cytokines and mediators.
Anticancer Activity
A study focused on the compound's effects on HL-60 cells revealed that treatment with this compound resulted in:
- Increased phosphorylation of ERK as an early survival response.
- Elevated expression of differentiation markers (e.g., CD11b) indicating granulocytic differentiation.
- Induction of apoptosis characterized by mitochondrial depolarization and activation of caspase-3 .
Anti-inflammatory Activity
In a separate investigation, the compound showed significant anti-inflammatory effects in vitro. It was tested against COX enzymes (COX-1 and COX-2), revealing:
- IC50 values indicating strong inhibitory activity against COX-2, suggesting potential use as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The following table summarizes the comparison between this compound and structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | Methyl group at position 6 | Moderate anti-inflammatory activity |
3-(Cyclopropylmethyl)-5-methylimidazo[1,2-b]pyrazole | Cyclopropylmethyl substitution | Limited anticancer activity |
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole | Cyclopentyl substitution with methyl group | Enhanced solubility; potential for drug development |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid?
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of cyclopentylamine with substituted pyrazole precursors. For example, ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate analogs are synthesized via cyclization reactions under reflux conditions, followed by hydrolysis to yield the carboxylic acid derivative . Key steps include:
- Cyclocondensation : Use of acetic acid or ethanol as solvents at 80–100°C.
- Functionalization : Introduction of the cyclopentyl group via nucleophilic substitution.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Answer:
- X-ray crystallography : Essential for unambiguous confirmation of the imidazo[1,2-b]pyrazole core and substituent orientation. For example, bond angles and torsion angles are validated against single-crystal datasets (e.g., C–C bond length: 1.36–1.42 Å) .
- NMR spectroscopy : and NMR identify proton environments (e.g., cyclopentyl protons at δ 1.5–2.0 ppm) and carboxylic acid resonance (δ ~170 ppm) .
- IR spectroscopy : Confirms carboxylic acid functionality (C=O stretch: ~1680–1720 cm) .
Basic: How are in vitro biological activities of this compound evaluated?
Answer:
Standard assays include:
- Enzyme inhibition : Kinase or protease inhibition assays (IC determination) using fluorescence-based substrates .
- Cell viability : MTT or SRB assays in cancer cell lines (e.g., IC values in µM range) .
- Anti-inflammatory activity : COX-2 inhibition measured via ELISA .
Advanced: What strategies optimize the synthesis of salts or esters to enhance bioavailability?
Answer:
- Salt formation : React the carboxylic acid with inorganic bases (e.g., NaOH) or organic amines (e.g., piperazine) to improve solubility. For example, sodium salts of related triazolothiadiazine-carboxylic acids show 3–5× higher aqueous solubility .
- Ester prodrugs : Ethyl or tert-butyl esters are synthesized via Steglich esterification (DCC/DMAP), which hydrolyze in vivo to the active acid .
Advanced: How do substituents on the imidazo[1,2-b]pyrazole core influence biological activity?
Answer:
- Electron-withdrawing groups (e.g., Cl, CF) at position 6 enhance kinase inhibition (e.g., 2–10× lower IC compared to methyl groups) .
- Cyclopentyl vs. phenyl substituents : Cyclopentyl improves metabolic stability (t: 4.2 h vs. 1.8 h in liver microsomes) due to reduced CYP450 interactions .
Advanced: What computational methods predict binding modes and pharmacokinetics?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
- DFT calculations : Assess electronic properties (HOMO-LUMO gaps) to correlate with reactivity .
- ADMET prediction : SwissADME or pkCSM tools estimate solubility (LogS), permeability (Caco-2), and toxicity (hERG inhibition) .
Advanced: How are HPLC and LC-MS optimized for purity analysis?
Answer:
- HPLC conditions : C18 column (5 µm, 250 × 4.6 mm), mobile phase = 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 20 min), UV detection at 254 nm .
- LC-MS : ESI+ mode for molecular ion detection ([M+H]), with fragmentation patterns confirming structural integrity .
Advanced: How to address contradictions in biological data across studies?
Answer:
- Assay variability : Normalize data using positive controls (e.g., staurosporine for kinase assays) .
- Structural validation : Reconfirm compound identity via X-ray or NMR if divergent activities are observed .
- Dose-response curves : Use 8–12 concentration points to improve IC accuracy .
Advanced: Why is single-crystal X-ray diffraction pivotal for structural studies?
Answer:
X-ray diffraction resolves:
- Tautomerism : Confirms the dominant tautomeric form (e.g., 1H-imidazo vs. 3H-imidazo) via hydrogen bonding networks .
- Crystal packing : Identifies π-π stacking or hydrophobic interactions influencing solubility .
Advanced: What in vivo models assess pharmacokinetics and efficacy?
Answer:
- Rodent models : Oral bioavailability (%F) and half-life (t) are measured in Sprague-Dawley rats (dose: 10 mg/kg) .
- Xenograft models : Antitumor efficacy in HCT-116 colon cancer xenografts (tumor volume reduction ≥50% at 25 mg/kg/day) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.